4,8-Dibromo-7-chloroquinoline
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Overview
Description
4,8-Dibromo-7-chloroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dibromo-7-chloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method includes the bromination of 7-chloroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,8-Dibromo-7-chloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines in polar solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Major Products:
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Scientific Research Applications
4,8-Dibromo-7-chloroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4,8-Dibromo-7-chloroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with DNA and RNA, affecting transcription and replication processes .
Comparison with Similar Compounds
4,7-Dichloroquinoline: Used as an intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.
7-Chloroquinoline: A precursor for various quinoline derivatives with antimicrobial and anticancer properties.
8-Bromoquinoline: Utilized in organic synthesis and material science applications.
Uniqueness: 4,8-Dibromo-7-chloroquinoline is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and allows for diverse chemical modifications. This dual halogenation also imparts distinct electronic properties, making it valuable in the development of advanced materials and pharmaceuticals .
Properties
IUPAC Name |
4,8-dibromo-7-chloroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2ClN/c10-6-3-4-13-9-5(6)1-2-7(12)8(9)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNLGHCSLJAYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Br)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1698782-29-4 |
Source
|
Record name | 4,8-dibromo-7-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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